molecular formula C21H21BrN4O2S B2915620 5-[(3-bromophenyl)(4-methylpiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 887220-85-1

5-[(3-bromophenyl)(4-methylpiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B2915620
CAS No.: 887220-85-1
M. Wt: 473.39
InChI Key: JMKASTMVYUQVHN-UHFFFAOYSA-N
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Description

5-[(3-bromophenyl)(4-methylpiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic compound that features a unique combination of functional groups, including a bromophenyl group, a methylpiperidinyl group, a furan ring, and a triazolothiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-bromophenyl)(4-methylpiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multi-step organic reactions. The process begins with the preparation of the triazolothiazole core, followed by the introduction of the furan ring and the bromophenyl group. The final step involves the attachment of the methylpiperidinyl group. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-[(3-bromophenyl)(4-methylpiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various chemical reactions, including:

    Oxidation: The furan ring and the thiazole moiety can be oxidized under specific conditions.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione, while reduction of the bromophenyl group results in a phenyl derivative.

Scientific Research Applications

5-[(3-bromophenyl)(4-methylpiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-[(3-bromophenyl)(4-methylpiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(3-chlorophenyl)(4-methylpiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
  • 5-[(3-fluorophenyl)(4-methylpiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
  • 5-[(3-iodophenyl)(4-methylpiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Uniqueness

The uniqueness of 5-[(3-bromophenyl)(4-methylpiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group, in particular, may enhance its reactivity and potential as a bioactive compound compared to its chloro, fluoro, or iodo analogs.

Biological Activity

The compound 5-[(3-bromophenyl)(4-methylpiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a novel synthetic molecule with potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound's structure can be broken down as follows:

  • Core Structure : The compound features a triazole-thiazole framework which is known for its biological activity.
  • Substituents : The presence of a bromophenyl and a piperidine moiety enhances its pharmacological profile.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, particularly in the fields of anticancer and antimicrobial research.

Anticancer Activity

Several studies have evaluated the anticancer properties of similar triazole-thiazole derivatives. For instance:

  • In vitro Studies : Compounds with similar structures have shown selective cytotoxicity against various cancer cell lines. For example, derivatives were tested against Mia PaCa-2 and PANC-1 cell lines, demonstrating significant inhibition of cell proliferation .
  • Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes involved in cancer cell metabolism and proliferation. Specifically, compounds targeting thioredoxin reductase have shown promise in reducing tumor growth .

Antimicrobial Activity

The antimicrobial efficacy of triazole-thiazole compounds has also been documented:

  • Broad-Spectrum Activity : Compounds similar to the target molecule have exhibited activity against both Gram-positive and Gram-negative bacteria. For example, studies reported significant inhibition against Staphylococcus aureus and Escherichia coli .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for effective compounds were reported as low as 15.62 µg/mL, indicating potent antimicrobial properties .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound:

  • Substituent Effects : Variations in the bromophenyl and piperidine groups have been correlated with changes in potency. Electron-withdrawing groups generally enhance activity while electron-donating groups may reduce it .

Case Studies

Several case studies highlight the compound's potential:

  • Study on Anticancer Activity :
    • A derivative was synthesized and evaluated against multiple cancer cell lines.
    • Results indicated that modifications to the piperidine ring significantly improved cytotoxicity .
  • Antimicrobial Efficacy Assessment :
    • A series of related compounds were tested for their antimicrobial properties using disk diffusion methods.
    • The study found that certain modifications led to enhanced activity against resistant strains of bacteria .

Properties

IUPAC Name

5-[(3-bromophenyl)-(4-methylpiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN4O2S/c1-13-7-9-25(10-8-13)17(14-4-2-5-15(22)12-14)18-20(27)26-21(29-18)23-19(24-26)16-6-3-11-28-16/h2-6,11-13,17,27H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKASTMVYUQVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(C2=CC(=CC=C2)Br)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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